

Application Note: Comprehensive Profiling of Cannflavins Using UHPLC-Q-Orbitrap HRMS

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Compound of Interest

Compound Name: Cannflavin A

Cat. No.: B1252014

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Introduction

Cannflavins, including **cannflavin A**, B, and C, are prenylated and geranylated flavonoids that are largely specific to the *Cannabis sativa* L. plant.[1][2] These compounds have garnered significant interest from the pharmaceutical and nutraceutical industries due to their potent biological activities, particularly their anti-inflammatory properties.[1][3] Studies have shown that cannflavins A and B can inhibit the production of pro-inflammatory mediators, with a potency reportedly up to thirty times greater than aspirin in certain cellular models.[1][3] Given their therapeutic potential and low abundance, a robust and sensitive analytical method is crucial for their accurate identification and quantification in complex cannabis matrices.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) offers an ideal platform for this purpose. Its high resolution, mass accuracy, and sensitivity enable the precise identification and quantification of cannflavins, distinguishing them from a complex background of other cannabinoids, terpenes, and flavonoids.[1][4] This application note provides a comprehensive protocol for the extraction, separation, and analysis of cannflavins from *Cannabis sativa* L. inflorescences.

Experimental Protocols

This section details the complete methodology, from sample acquisition to data analysis, for the comprehensive profiling of cannflavins.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is optimized for the extraction of cannflavins from dried Cannabis sativa L. inflorescences.

1.1. Materials and Reagents

- Dried Cannabis sativa L. inflorescences
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (Mass Spectrometry Grade)
- Analytical standards for **Cannflavin A** and B (if available)
- Laboratory mill or grinder
- Forced-air laboratory oven
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

1.2. Decarboxylation (Optional but Recommended) To minimize interference from co-eluting cannabinoid acids such as CBDA, a decarboxylation step is recommended.[5]

- Preheat a forced-air oven to 130°C.
- Grind the dried cannabis plant material into a fine powder.[6]

- Spread the powder evenly on a baking sheet.
- Heat the material at 130°C for 70-80 minutes to ensure complete decarboxylation of major cannabinoid acids.[5]

1.3. Solvent Extraction

- Accurately weigh 100 mg of the dried and milled (or decarboxylated) plant material into a centrifuge tube.[5]
- Add 2 mL of methanol to the tube.[5]
- Sonicate the mixture for 15 minutes in an ultrasonic bath.[5]
- Repeat the extraction process two more times, combining the supernatants each time.
- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of methanol.[5]
- Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[5]
- Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
[6]

UHPLC-Q-Orbitrap HRMS Analysis

The following parameters are based on established methods for flavonoid analysis and can be adapted for various UHPLC-Q-Orbitrap systems.[7][8]

2.1. Chromatographic Conditions

- UHPLC System: Thermo Scientific Vanquish or equivalent
- Column: Ascentis® Express C18 (150 × 2.1 mm, 2.7 µm) or equivalent[7]
- Mobile Phase A: 0.1% Formic Acid in Water[7][8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7][8]

- Flow Rate: 0.3 mL/min[7]
- Injection Volume: 10 µL[5][7]
- Column Temperature: 30°C[9]
- Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0 - 1.0	10
1.0 - 20.0	Linear gradient to 95
20.0 - 23.0	95
23.0 - 24.0	Return to 10

| 24.0 - 30.0 | 10 (Re-equilibration) |

2.2. Mass Spectrometry Conditions

- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent
- Ionization Source: Heated Electrospray Ionization (HESI)[7]
- Polarity: Negative Ion Mode[7]
- Sheath Gas Flow Rate: 60 (arbitrary units)[7]
- Auxiliary Gas Flow Rate: 10 (arbitrary units)[7]
- Sweep Gas Flow Rate: 0 (arbitrary units)[7]
- Full MS Scan Parameters:
 - Resolution: 70,000 FWHM
 - Scan Range: m/z 100–1500[9]

- AGC Target: 3e6
- Maximum IT: 100 ms
- Data-Dependent MS/MS (dd-MS²) Parameters:
 - Resolution: 17,500 FWHM[7]
 - AGC Target: 2e5[7]
 - Maximum IT: 200 ms[7]
 - Isolation Window: 0.5 m/z[7]
 - Collision Energy: Stepped Normalized Collision Energies (NCE) of 17.5, 35, 52.5 eV[7]

Data Presentation and Results

Quantitative analysis of cannflavins requires the use of analytical standards for calibration. However, in their absence, semi-quantification can be performed using standards with a similar chromophore, such as chrysoeriol.[10]

Table 1: Quantitative Analysis of Cannflavins in Cannabis sativa L. Inflorescences

The following table summarizes the mean concentration of **Cannflavin A** and B found in various commercial hemp cultivars, as determined by UHPLC-Q-Orbitrap HRMS.[1][4][11]

Cultivar	Cannflavin A (mg/kg)	Cannflavin B (mg/kg)
Kompolti	86.8	134.1
Tiborszallasi	50.3	47.9
Antal	48.7	56.1
Carmagnola Cs	61.5	99.8
Mean Value	61.8	84.5

Table 2: High-Resolution Mass Spectrometric Data for Cannflavin Identification

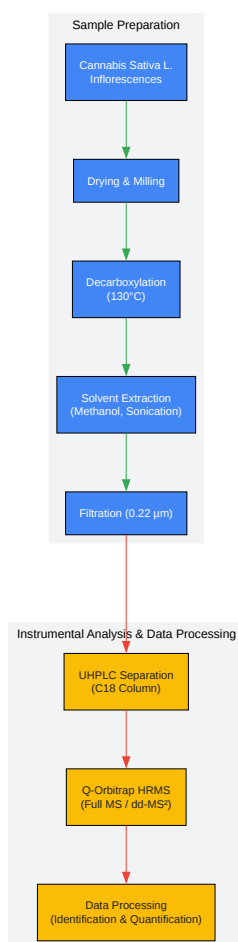
Accurate mass measurements are essential for the confident identification of target compounds.

Compound	Formula	Ion	Theoretical m/z	Measured m/z	Mass Error (ppm)
Cannflavin A	C ₂₆ H ₂₈ O ₆	[M-H] ⁻	421.1964	421.1958	-1.4
Cannflavin B	C ₂₁ H ₂₀ O ₆	[M-H] ⁻	367.1182	367.1176	-1.6
Cannflavin C	C ₂₆ H ₂₈ O ₆	[M-H] ⁻	421.1964	421.1959	-1.2

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

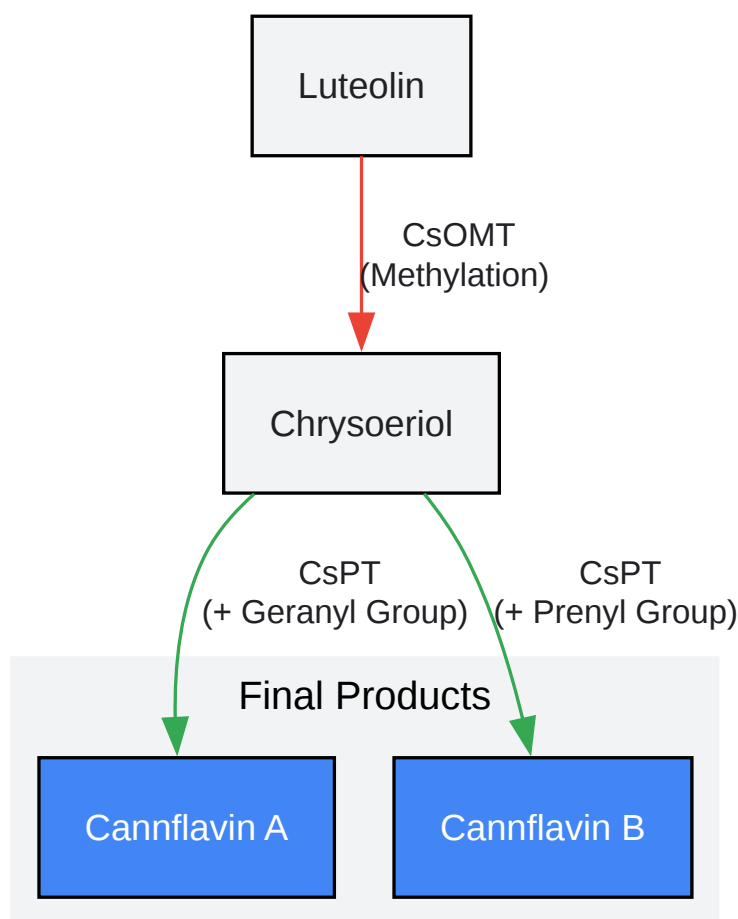


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Caption: End-to-end workflow for **cannflavin** analysis.

Simplified Biosynthetic Pathway of Cannflavins A & B

This diagram outlines the key enzymatic steps leading to the formation of Cannflavins A and B from the flavonoid precursor, Luteolin.[12]



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Caption: Biosynthesis of Cannflavins A and B.

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